Tetramethylammonium thioacetate
Description
Evolution of the Thioacetate (B1230152) Anion as a Nucleophile in Organic Transformations
The thioacetate anion, [CH₃COS]⁻, is the conjugate base of thioacetic acid. With a pKa of about 3.4, thioacetic acid is significantly more acidic than acetic acid, meaning the thioacetate anion is readily formed in neutral or basic conditions. koyauniversity.org This anion is a potent sulfur nucleophile, widely employed for the introduction of thiol groups into molecules. masterorganicchemistry.com A common synthetic route involves the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate, to form a thioacetate ester. This ester can then be hydrolyzed under basic conditions to yield the corresponding thiol. ias.ac.inyoutube.com This two-step process is often preferred over the direct use of sodium hydrosulfide, as it minimizes the formation of dialkyl sulfide (B99878) byproducts.
The nucleophilicity of the thioacetate anion has also been harnessed in more complex transformations. For instance, it participates in radical-mediated reactions, where thioacid and thioacetate-derived thiyl radicals serve as versatile intermediates in organic synthesis. rsc.org These reactions can be initiated under mild conditions and allow for a high degree of selectivity in the formation of various organic compounds. rsc.org
Early Academic Perspectives on Quaternary Ammonium (B1175870) Thioacetates
The study of quaternary ammonium salts, which feature a central nitrogen atom bonded to four organic groups, dates back to the 19th century. These compounds are noted for their use as phase-transfer catalysts, electrolytes, and surfactants. tcichemicals.comsacheminc.comtaylorandfrancis.com The pairing of a quaternary ammonium cation with a thioacetate anion creates a salt that is soluble in organic solvents, enhancing the nucleophilicity of the thioacetate in non-aqueous media.
While early literature on quaternary ammonium salts is extensive, specific and detailed historical accounts of tetramethylammonium (B1211777) thioacetate are scarce. The focus was often on the general properties and reactions of various quaternary ammonium salts with different anions, rather than an in-depth study of this particular combination. The primary interest in such compounds stemmed from their ability to deliver a "naked" anion in an organic phase, thereby increasing its reactivity.
Contemporary Significance of Tetramethylammonium Thioacetate in Chemical Research
In contemporary chemical research, the use of quaternary ammonium thioacetates continues to be relevant, although the tetrabutylammonium (B224687) salt is more commonly cited than the tetramethylammonium analog. Tetrabutylammonium thioacetate has been shown to be a competent initiator for the ring-opening polymerization of thionolactones to produce polythioesters, a class of degradable and recyclable polymers. nih.gov This suggests a potential, though less explored, role for this compound in similar applications. The choice between tetramethylammonium and tetrabutylammonium often comes down to solubility and steric considerations, with the smaller tetramethylammonium cation being more hydrophilic. wikipedia.org
The contemporary significance of this compound itself appears to be that of a niche reagent. Its properties can be largely extrapolated from the behavior of other quaternary ammonium thioacetates and tetramethylammonium salts with different counter-ions. tcichemicals.comwikipedia.org
Physicochemical Properties of this compound
The properties of this compound are determined by the combination of the small, symmetric tetramethylammonium cation and the thioacetate anion.
| Property | Value | Source |
| CAS Number | 62698-51-5 | scbt.com |
| Molecular Formula | C₆H₁₅NOS | scbt.com |
| Molecular Weight | 149.25 g/mol | scbt.com |
| Appearance | Inferred to be a solid at room temperature | |
| Solubility | Expected to be soluble in water and polar organic solvents | wikipedia.org |
Research Findings
Specific research findings for this compound are limited. However, we can infer its reactivity from studies on related compounds.
A probable method for the synthesis of this compound involves the salt metathesis reaction between a tetramethylammonium salt, such as tetramethylammonium hydroxide (B78521) or a halide, and a source of the thioacetate anion, like thioacetic acid or an alkali metal thioacetate. wikipedia.org
For example: (CH₃)₄N⁺OH⁻ + CH₃COSH → (CH₃)₄N⁺CH₃COS⁻ + H₂O
Alternatively: (CH₃)₄N⁺Cl⁻ + K⁺CH₃COS⁻ → (CH₃)₄N⁺CH₃COS⁻ + KCl
In organic synthesis, this compound would be expected to serve as a source of the thioacetate anion for nucleophilic substitution reactions, similar to its potassium and tetrabutylammonium counterparts. ias.ac.innih.gov The tetramethylammonium cation, being relatively small and less lipophilic than the tetrabutylammonium cation, may influence the reaction kinetics and solubility in different solvent systems. wikipedia.org
Properties
IUPAC Name |
ethanethioate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H4OS/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZLWCVABULOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[S-].C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069625 | |
| Record name | Methanaminium, N,N,N-trimethyl-, ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62698-51-5 | |
| Record name | Methanaminium, N,N,N-trimethyl-, ethanethioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62698-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, ethanethioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, ethanethioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetramethylammonium Thioacetate and Derived Structures
Direct Synthesis Routes to Tetramethylammonium (B1211777) Thioacetate (B1230152)
The most direct method for the preparation of tetramethylammonium thioacetate involves the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and thioacetic acid. This approach is analogous to the synthesis of other tetramethylammonium salts, such as tetramethylammonium acetate (B1210297), where tetramethylammonium hydroxide is treated with acetic acid. chemicalbook.com
The reaction can be represented as follows:
(CH₃)₄N⁺OH⁻ + CH₃COSH → (CH₃)₄N⁺CH₃COS⁻ + H₂O
This straightforward synthesis offers high atom economy and yields a salt that can be isolated or used in situ. The choice of solvent and reaction conditions, such as temperature, can be optimized to ensure complete reaction and facilitate the isolation of the product. While specific literature detailing the synthesis of this compound is not abundant, the principles of quaternary ammonium (B1175870) salt formation are well-established, suggesting this as a viable and efficient route. The existence of this compound is confirmed by its CAS number 62698-51-5. scbt.com
Table 1: Direct Synthesis of Tetramethylammonium Salts
| Cation | Anion Source | Product | Reference |
| Tetramethylammonium | Acetic Acid | Tetramethylammonium Acetate | chemicalbook.com |
| Tetramethylammonium | Thioacetic Acid | This compound | Inferred from chemicalbook.comscbt.com |
| Tetramethylammonium | Silicic Acid | Tetramethylammonium Silicate |
Indirect Generation and In Situ Formation Strategies of the Thioacetate Anion
In many applications, the isolation of this compound is not necessary. Instead, the thioacetate anion can be generated in situ from more readily available precursors. This approach avoids the handling of the potentially hygroscopic salt and allows for immediate use in subsequent reactions.
From Thioacetic Acid and Organic Bases
A common and versatile strategy for generating the thioacetate anion is the deprotonation of thioacetic acid with a suitable base. With a pKa of approximately 3.4, thioacetic acid is significantly more acidic than acetic acid and can be readily deprotonated by a wide range of bases. kit.edu
Organic bases are frequently employed for this purpose, offering good solubility in organic solvents where many subsequent reactions are performed. A notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The combination of thioacetic acid and DBU provides a potent source of the thioacetate anion for initiating reactions like the ring-opening polymerization of thionolactones. nih.gov
Other organic bases, such as triethylamine, are also effective for the in situ generation of the thioacetate anion, which can then be used in nucleophilic substitution reactions. rsc.org The choice of base can be tailored to the specific requirements of the reaction, including solvent compatibility and the desired reactivity of the thioacetate anion.
Table 2: In Situ Generation of Thioacetate Anion with Organic Bases
| Thioacetic Acid Source | Organic Base | Application | Reference |
| Thioacetic Acid | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ring-opening polymerization | nih.gov |
| Thioacetic Acid | Triethylamine | Synthesis of organic mesylates | rsc.org |
Via Ligand Exchange Reactions
In the context of coordination chemistry and bioinorganic chemistry, the concept of "ligand exchange" can be extended to the transfer of a thioester group, a process known as transthiolation. This is a fundamental biological reaction utilized by enzymes in processes like ubiquitin and ubiquitin-like protein conjugation. nih.govnih.gov
Transthiolation involves the transfer of a thioester-activated molecule from one cysteine residue to another. nih.gov While not a method for generating free thioacetate anions for general synthetic use, it represents a form of thioester exchange that is crucial in biological systems. This process highlights the reactivity of the thioester linkage and its ability to be transferred between thiol-containing molecules. The study of such enzymatic reactions provides insight into the fundamental reactivity of thioesters, which can inform the design of novel synthetic transformations.
Green Chemistry Approaches to Thioacetate Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the exploration of aqueous reaction media and the use of recyclable polymer-supported reagents for thioacetate synthesis.
Aqueous Media Methodologies
Traditionally, nucleophilic substitution reactions involving the thioacetate anion have been carried out in organic solvents. However, recent research has demonstrated the feasibility and efficiency of conducting these reactions in water. The use of water as a solvent offers significant environmental and safety benefits.
An efficient method for the synthesis of organic thioacetates in water has been developed using potassium thioacetate as the nucleophile source. By controlling the pH of the reaction medium with a mild base like potassium carbonate, the decomposition of sensitive starting materials, such as mesylates, can be prevented. This approach allows for the synthesis of a variety of thioacetates in excellent yields with a simple work-up procedure.
Table 3: Aqueous Synthesis of Organic Thioacetates
| Substrate | Thioacetate Source | Base | Solvent | Yield | Reference |
| Benzyl (B1604629) Mesylate | Potassium Thioacetate | Potassium Carbonate | Water | High | |
| Alkyl Mesylates | Potassium Thioacetate | Potassium Carbonate | Water | Excellent |
Polymer-Supported Reagent Systems
To simplify product purification and enable reagent recycling, polymer-supported reagents have emerged as a valuable tool in organic synthesis. A polymer-supported sodium thioacetate has been developed for the efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates.
This method offers several advantages, including mild, non-aqueous reaction conditions at room temperature, leading to high yields and purity of the products. The spent polymeric reagent can be easily removed by filtration, and the pure product is obtained by simple evaporation of the solvent. Furthermore, the polymer support can be regenerated and reused multiple times without a significant loss of activity, making it a cost-effective and environmentally conscious approach.
Mechanistic Investigations into Thioacetate Reactivity
Nucleophilic Reactivity of the Thioacetate (B1230152) Anion
The thioacetate anion is a potent sulfur nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity is harnessed in both substitution and addition reactions.
The thioacetate anion, [CH₃COS]⁻, is an effective nucleophile for SN2 reactions, displacing leaving groups from primary and secondary alkyl halides to form thioesters. The reaction proceeds via a concerted mechanism where the nucleophilic sulfur attacks the electrophilic carbon, and the leaving group departs simultaneously. This process results in an inversion of stereochemistry at the carbon center. The tetramethylammonium (B1211777) cation, being a non-coordinating spectator ion, ensures the high nucleophilicity of the thioacetate anion in various organic solvents.
The general mechanism for the SN2 reaction of tetramethylammonium thioacetate with an alkyl halide can be depicted as follows:
Where R-X is an alkyl halide.
The rate of this reaction is influenced by the steric hindrance at the electrophilic carbon, the nature of the leaving group, and the solvent. Less sterically hindered alkyl halides and better leaving groups (e.g., iodide, bromide, tosylate) lead to faster reaction rates.
| Alkyl Halide | Leaving Group | Relative Rate | Product |
|---|---|---|---|
| Methyl Iodide | I⁻ | High | S-Methyl thioacetate |
| Ethyl Bromide | Br⁻ | Moderate | S-Ethyl thioacetate |
| Isopropyl Tosylate | TsO⁻ | Low | S-Isopropyl thioacetate |
| tert-Butyl Chloride | Cl⁻ | Negligible (Elimination predominates) | - |
In the presence of a suitable catalyst, the thioacetate anion can participate in Thiol-Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction involves the 1,4-addition of the sulfur nucleophile to the electron-deficient double bond. The reaction can be catalyzed by either a base or a nucleophile. In the case of this compound, the thioacetate itself can act as the nucleophile, or a stronger base can be used to generate a higher concentration of the thiolate.
The base-catalyzed mechanism involves the deprotonation of a thiol (which can be formed in situ from the thioacetate) to generate a thiolate, which then adds to the Michael acceptor. The nucleophile-initiated pathway involves the initial attack of a nucleophilic catalyst on the Michael acceptor, which then facilitates the addition of the thiol.
The general scheme for the Thiol-Michael addition of the thioacetate anion is:
Deprotection Mechanisms of Thioacetate Groups to Thiols
Cyanide-Mediated Cleavage Mechanisms
Tetrabutylammonium (B224687) cyanide (TBACN) has emerged as an effective catalyst for the deprotection of aliphatic thioacetates to yield free thiols. This method is noted for its mild reaction conditions and reduced formation of byproducts, such as disulfides, which can be problematic with conventional cleavage methods that use strong acids or bases researchgate.net. The high nucleophilicity of the cyanide ion is a key factor in this transformation researchgate.net. The reaction proceeds rapidly at room temperature, even with low concentrations of the cyanide catalyst researchgate.net.
The utility of TBACN extends to various applications, including its use as a catalyst for the O-TMS cyanosilylation of carbonyl compounds and for the ring expansion of β-lactams . In the context of thioacetate cleavage, TBACN provides a source of cyanide ions that act as strong nucleophiles, attacking the electrophilic thioester researchgate.net. This cleavage is efficient for a range of thiol-functionalized organic compounds, with reported yields of the free aliphatic thiols being greater than 80% researchgate.net.
| Substrate | Catalyst | Outcome | Key Features | Reference |
| Aliphatic Thioacetates | Tetrabutylammonium Cyanide | Free Thiols | Mild conditions, high yield (>80%), reduced byproducts | researchgate.net |
| p-Nitrophenyl Thioacetate | Tetrabutylammonium Cyanide | Deprotection | Instantaneous at room temperature, effective at low catalyst concentration (1.0 μM) | researchgate.net |
| Spiroepoxycyclohexadienones | Tetrabutylammonium Cyanide | O-TMS Cyanohydrins | Catalyzes addition of TMSCN | researchgate.netarkat-usa.org |
Hydride Reduction with Lithium Aluminum Hydride
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide variety of polar functional groups adichemistry.com. While specific studies on the reduction of this compound were not found, the general reactivity of LAH with esters and other carboxylic acid derivatives suggests a predictable pathway. LAH is known to reduce esters to primary alcohols adichemistry.commasterorganicchemistry.com.
The mechanism of LAH reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the thioester. This initial attack would form a tetrahedral intermediate. Subsequent steps would involve the departure of the thiolate leaving group and further reduction of the resulting aldehyde intermediate to a primary alcohol. The high reactivity of LAH necessitates the use of dry, aprotic solvents and careful handling due to its pyrophoric and moisture-sensitive nature ic.ac.uk. The reaction typically proceeds rapidly at or below room temperature ic.ac.uk.
| Functional Group | Reagent | Product | Reference |
| Esters | Lithium Aluminum Hydride | Primary Alcohols | adichemistry.commasterorganicchemistry.com |
| Carboxylic Acids | Lithium Aluminum Hydride | Primary Alcohols | adichemistry.commasterorganicchemistry.com |
| Amides | Lithium Aluminum Hydride | Amines | masterorganicchemistry.com |
| Aldehydes | Lithium Aluminum Hydride | Primary Alcohols | adichemistry.com |
| Ketones | Lithium Aluminum Hydride | Secondary Alcohols | adichemistry.com |
Role of Thioacetate in Proton Transfer Dual Ionization Mechanisms
Recent research has uncovered a unique mechanism for thioetherification reactions termed "proton transfer dual ionization" (PTDI) SNAr, where thioacetic acid plays a crucial role. This mechanism operates under remarkably mild conditions, without the need for light, transition metals, or external bases nih.gov. The PTDI SNAr mechanism involves a proton transfer that results in the dual ionization of both the nucleophile (derived from thioacetic acid) and the electrophile prior to the substitution reaction nih.gov.
In this process, thioacetic acid can be utilized to generate thioether dimers or free thiols by adjusting the number of equivalents used. When free thiols are the target, it is suggested that an S → N acyl transfer may mediate the hydrolysis of an intermediate thioester nih.gov. Mechanistic studies, including reaction progress kinetic analysis (RPKA) and computational studies, support this novel pathway, distinguishing it from classic SNAr reactions nih.gov. This highlights the versatile role of the thioacetate group, not just as a precursor to thiols, but as an active participant in novel reaction mechanisms.
Advanced Applications of Tetramethylammonium Thioacetate in Chemical Synthesis and Materials Science
Polymerization Initiators and Controlled Polymer Synthesis
Tetramethylammonium (B1211777) thioacetate (B1230152) and its analogues have demonstrated significant utility as initiators in controlled polymerization reactions, enabling the synthesis of polymers with tailored properties.
Ring-Opening Polymerization of Thionolactones for Polythioesters
The synthesis of polythioesters, a class of polymers with potential applications in degradable and recyclable materials, can be achieved through the ring-opening polymerization (ROP) of thionolactones. Research has shown that tetrabutylammonium (B224687) thioacetate, a close analogue of tetramethylammonium thioacetate, is a competent and mild initiator for this polymerization. core.ac.uknih.gov This method is a significant improvement over previous techniques that required harsh reagents. core.ac.uknih.gov
The process typically involves a two-step approach: the thionation of lactones to form thionolactones, followed by the ROP of these cyclic monomers. The thioacetate salt initiates the polymerization, which proceeds via an SN2 reaction at the C–O carbon of the lactone ring, leading to the formation of polythioesters. nih.gov This method has proven to be versatile, successfully polymerizing a range of thionolactone monomers, including an unstrained 17-membered macrocycle and an N-substituted cyclic thionocarbamate. core.ac.uknih.gov The use of a thioacetate initiator allows for the synthesis of polythioesters with a wide range of glass transition temperatures, highlighting the tunability of the polymer properties. core.ac.uknih.gov
Table 1: Polymerization of Various Thionolactones Initiated by Tetrabutylammonium Thioacetate
| Monomer (Thionolactone) | Resulting Polymer | Key Features |
| Five-membered unsubstituted | Poly(thio-γ-butyrolactone) | Demonstrates successful ROP of a common ring size. |
| Six-membered unsubstituted | Poly(thio-δ-valerolactone) | Shows versatility with different ring sizes. |
| Seven-membered unsubstituted | Poly(thio-ε-caprolactone) | Further confirms broad monomer scope. |
| 17-membered macrocycle | High molecular weight polythioester | Highlights applicability to unstrained rings. |
| N-substituted cyclic thionocarbamate | Functional polythioester | Enables synthesis of polymers with heteroatoms. |
Data based on findings related to tetrabutylammonium thioacetate, a close analogue of this compound. core.ac.uknih.gov
Cationic Ring-Opening Polymerization of 2-Alkyloxazolines
The cationic ring-opening polymerization (CROP) of 2-alkyloxazolines is a well-established method for producing poly(2-oxazoline)s, which are of interest for biomedical applications. nih.govresearchgate.net While a variety of initiators are used for this polymerization, the direct use of this compound as an initiator has not been extensively documented in the reviewed literature. nih.govresearchgate.net
However, in a related study, tetramethylammonium hydroxide (B78521) was used in an attempt to deprotect a thioacetate end-group on a poly(2-ethyl-2-oxazoline) chain. core.ac.uk Although this specific attempt at deprotection was unsuccessful, it points to the consideration of tetramethylammonium salts in the context of modifying poly(2-oxazoline)s. core.ac.uk The primary role of initiators in CROP of 2-alkyloxazolines is typically filled by electrophilic species such as alkyl tosylates or triflates. nih.govresearchgate.net The thioacetate anion from this compound would be expected to act as a nucleophile, potentially as a terminating agent rather than an initiator in a cationic polymerization. Further research is needed to explore the potential roles of this compound in this polymerization system.
Precursors for Versatile Organosulfur Compounds
This compound serves as a valuable and convenient source of the thioacetate anion, which can be readily converted into various useful organosulfur compounds.
Expedient Generation of Thiols from Protected Thioacetates
The thioacetate group is a common protecting group for thiols. The deprotection of thioacetates to generate the corresponding free thiols is a crucial step in many synthetic sequences. While various methods exist for this transformation, the use of quaternary ammonium (B1175870) salts can offer advantages in terms of mild reaction conditions and improved solubility in organic solvents.
Research has demonstrated that tetrabutylammonium cyanide can effectively catalyze the deprotection of thioacetates to thiols at room temperature. This method is particularly beneficial for substrates where other reagents, like potassium cyanide, may lead to incomplete conversion due to solubility issues. The general principle involves the nucleophilic attack of the cyanide ion on the acetyl group of the thioacetate, liberating the thiol.
Given the similar nature of the quaternary ammonium cation, it is plausible that tetramethylammonium salts could also facilitate this transformation. The enhanced solubility of tetramethylammonium salts in various organic solvents could be advantageous for this application.
One-Pot Thiol-Free Routes to Sulfides and Sulfoxides
A significant application of thioacetate salts is in the synthesis of sulfides and sulfoxides without the need to handle volatile and odorous thiols. A one-pot method has been developed for the direct synthesis of these compounds from benzyl (B1604629) bromides using potassium thioacetate in the presence of an oxidizing agent like Oxone®. nih.gov This approach is highly efficient and compatible with a variety of functional groups, providing good yields of the desired products. nih.gov
The reaction proceeds through the initial formation of a thioacetate intermediate, which is then converted in situ to the corresponding sulfide (B99878) or sulfoxide. The use of potassium thioacetate has proven effective, and it is conceivable that this compound could serve as a suitable alternative. nih.gov The superior solubility of this compound in organic solvents might offer advantages in certain reaction systems, potentially leading to improved reaction rates and yields.
Table 2: One-Pot Synthesis of Sulfides from Benzyl Bromides using Potassium Thioacetate
| Benzyl Bromide Derivative | Product | Yield (%) |
| Benzyl bromide | Benzyl sulfide | 95 |
| 4-Methylbenzyl bromide | 4-Methylbenzyl sulfide | 92 |
| 4-Methoxybenzyl bromide | 4-Methoxybenzyl sulfide | 90 |
| 4-Chlorobenzyl bromide | 4-Chlorobenzyl sulfide | 88 |
| 4-Nitrobenzyl bromide | 4-Nitrobenzyl sulfide | 85 |
This table is based on a study using potassium thioacetate, illustrating the general applicability of thioacetate salts in this synthesis. nih.gov
Ligand Chemistry and Coordination Complexes
The thioacetate anion possesses sulfur and oxygen donor atoms, which gives it the potential to act as a ligand in coordination chemistry. The sulfur atom, in particular, can coordinate to a variety of metal centers. However, based on the reviewed scientific literature, there is a notable lack of studies specifically investigating the use of this compound as a ligand for the synthesis of coordination complexes. The research in the field of sulfur-containing ligands predominantly focuses on other classes of compounds, such as thiosemicarbazones and dithiocarbamates. Therefore, the exploration of this compound in ligand chemistry and the synthesis of novel coordination complexes represents a potential area for future research.
Bridging Ligands in Heterobimetallic Platinum Complexes
The thioacetate anion, delivered by this compound, can be converted to a sulphido ligand, which plays a crucial role in the synthesis of complex inorganic structures. These sulphido ligands can act as bridges, linking multiple metal centers together to form polynuclear and heterometallic complexes. An important example of this is the ability of dinuclear platinum-sulphido complexes to act as ligands themselves.
Research has shown that the complex [Pt₂(μ-S)₂(PPh₃)₄] can function effectively as a bidentate ligand, coordinating to other metal ions. rsc.org In this structure, the two sulphide ions act as bridges between the two platinum atoms and are also available to bond to a third, different metal center. This creates a straightforward and high-yield pathway to constructing heterobimetallic assemblies containing three or more metal atoms. For instance, this platinum-sulphido complex has been shown to bind with various metal ions such as palladium(II), nickel(II), mercury(II), and gold(I), forming intricate heterometallic clusters. rsc.org The structure of one such complex, {Pt₂(μ-S)₂(PPh₃)₄}₂Pd₂, has been confirmed by X-ray crystallography, demonstrating a central palladium atom bridged by two of the dinuclear platinum-sulphido units. rsc.org This strategy showcases the utility of simple sulphur-containing precursors in generating sophisticated, multi-metallic architectures with potential applications in catalysis and materials science.
Self-Assembly and Nanomaterials Functionalization
The thioacetate group is a cornerstone of modern materials science, particularly in the realm of self-assembly and the surface functionalization of nanomaterials. It serves as a stable and manageable precursor to the thiol group, which is the anchor of choice for binding molecules to noble metal surfaces. The tetramethylammonium salt provides a readily soluble source of the thioacetate anion for these processes.
Surface Functionalization of Gold Nanoparticles
Gold nanoparticles (AuNPs) possess unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. nih.govmdpi.com Functionalizing the surface of AuNPs is critical for their application in fields like diagnostics, drug delivery, and sensing. mdpi.comnih.gov The most common and robust method for attaching molecules to a gold surface is through a gold-sulfur (Au-S) covalent bond. nih.govmdpi.com
This compound provides the thioacetate anion, which is a "masked" or "protected" form of a thiol. This is advantageous because free thiols can be readily oxidized, while the thioacetate is more stable for storage and handling. The functionalization process typically involves the in situ cleavage of the acetyl group from the thioacetate, often with a base or under specific reaction conditions, to generate a thiolate anion that then binds strongly to the nanoparticle surface. nih.govnih.gov This method has been used to attach a wide variety of molecules, including polymers like polyethylene (B3416737) glycol (PEG), to improve the stability and biocompatibility of AuNPs. nih.gov For instance, hetero-bifunctional PEG linkers are often synthesized using potassium thioacetate to install the sulfur anchor at one end before attachment to AuNPs. nih.gov
The table below summarizes the impact of surface functionalization on the properties of gold nanoparticles.
| Property | Unfunctionalized AuNPs | Thiol-Functionalized AuNPs | Research Finding |
| Colloidal Stability | Prone to aggregation in high ionic strength solutions. | High stability in solutions with high salt concentrations due to steric repulsion from the surface layer. | PEG-modified gold nanoparticles did not aggregate even in high-ionic-strength solutions, confirming stable surface functionalization. nih.gov |
| Biocompatibility | Can exhibit cytotoxicity depending on stabilizing agents. | Can be rendered non-cytotoxic and biocompatible by functionalizing with molecules like PEG. | Gold nanoparticles functionalized with methoxy-PEG-thiol were shown to be non-cytotoxic at the concentrations studied. nih.gov |
| Targeting Ability | Non-specific cellular interaction. | Can be directed to specific cells or tissues by attaching targeting ligands (antibodies, peptides). | Surface functionalization is essential to allow nanoparticles to selectively interact with cells or biomolecules for biomedical applications. mdpi.comnih.gov |
| Drug Delivery | Limited capacity as a drug carrier. | Can be loaded with drugs for targeted delivery, increasing circulation time and reducing side effects. | Nanoparticles can be used to transport chemotherapeutic drugs, significantly increasing drug circulation and inhibiting rapid elimination. mdpi.com |
Self-Assembled Monolayers on Metallic Substrates
Self-assembled monolayers (SAMs) are highly ordered, two-dimensional molecular films that form spontaneously when a substrate is exposed to a solution of functionalized molecules. rsc.orgresearchgate.net Alkanethiols on gold are the most studied SAM system, creating a dense, well-defined surface that can precisely control the interfacial properties of the material. rsc.orgresearchgate.net
Thioacetate-bearing molecules, from a source like this compound, are valuable precursors for forming high-quality SAMs. While molecules with thioacetate headgroups can adsorb directly onto a gold surface, the resulting monolayers are often less densely packed and more disordered than those formed from the corresponding thiols. acs.org To overcome this, a common strategy is to perform an in situ deprotection of the thioacetate. This involves immersing the gold substrate in a solution of the thioacetate-terminated molecule and adding a deprotection agent, such as a base. The thioacetate is cleaved to a thiolate, which then assembles on the gold surface, leading to a more ordered and stable monolayer. This approach is particularly useful for synthesizing SAMs from complex molecules where the free thiol might interfere with other functional groups during synthesis. harvard.edu
The quality of SAMs is critical for their application, and different formation methods yield distinct results, as detailed in the table below.
| Formation Method | Monolayer Quality | Key Research Findings |
| Direct Adsorption of Thioacetate | Less ordered, lower packing density. | SAMs generated from the direct adsorption of alkanethioacetates are not as densely packed or well-ordered as those from thiols. The adsorption kinetics are also slower. acs.org |
| Direct Adsorption of Thiol | Highly ordered, densely packed. | The benchmark for creating well-defined SAMs on gold, forming a strong Au-S bond and leading to highly organized structures. researchgate.net |
| In Situ Deprotection of Thioacetate | Highly ordered, comparable to thiol adsorption. | Hydrolysis of thioacetate precursors in situ is a common and effective method to generate the corresponding thiols for SAM formation. harvard.edu |
Integration into Molecular Electronic Devices and Switches
A primary goal of molecular electronics is to use single molecules or small ensembles of molecules as active components in electronic circuits. researchgate.net A fundamental challenge in this field is creating a stable and electronically efficient connection between the molecule and the metal electrodes of the device. fiveable.menih.gov The thioacetate group, and the thiol it generates, has become the most important and widely used "anchoring group" or "molecular alligator clip" for connecting molecules to gold electrodes. fiveable.meresearchgate.net
The thioacetate group is typically incorporated at the end of a custom-synthesized "molecular wire." During the device fabrication, the protecting acetyl group is removed, allowing the sulfur atom to form a strong, covalent Au-S bond with the gold electrode. nih.gov This provides a robust mechanical and electrical connection. The stability and conductance of this junction are critical for the performance of the molecular device. fiveable.me
Researchers have designed and synthesized complex molecular systems with thioacetate anchors for various functions. For example, tetrathiafulvalene (B1198394) (TTF), a molecule known for its electronic properties, has been incorporated into molecular wires that are terminated with thiohexyl anchors. nih.gov These anchors are used to bridge the molecule between gold electrodes, and the conductivity of the resulting single-molecule junction can be precisely measured and even mechanically tuned. nih.gov This demonstrates the critical role of the thioacetate-derived anchor in building functional molecular electronic devices.
| Component | Role in Molecular Device | Example/Function |
| Molecular Backbone | Determines the primary electronic function (e.g., wire, rectifier, switch). | Tetrathiafulvalene (TTF) can act as a functional unit in a molecular wire. nih.gov |
| Anchoring Group (Thiol/Thioacetate) | Forms a stable covalent bond to the metal electrodes, enabling charge transport. | Thiol groups form strong Au-S bonds, providing robust electrical and mechanical contact. fiveable.menih.govresearchgate.net |
| Metal Electrodes | Serve as the source and drain for electrons flowing through the molecule. | Gold (Au) is the most common electrode material due to its inertness and strong affinity for sulfur. fiveable.meresearchgate.net |
Computational and Theoretical Investigations of Tetramethylammonium Thioacetate Chemistry
Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of chemical systems. It offers a balance between computational cost and accuracy, making it suitable for studying reaction profiles, transition states, and the thermodynamic stability of reactants, intermediates, and products.
The Thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene (a Michael acceptor), is a cornerstone of click chemistry and materials synthesis. In this context, the thioacetate (B1230152) anion, delivered by tetramethylammonium (B1211777) thioacetate, can act as a potent nucleophile after in-situ deprotection or direct usage.
Computational studies using DFT have been instrumental in elucidating the mechanism of this reaction. researchgate.netresearchgate.net These investigations typically model the reaction pathway by calculating the Gibbs free energy at each stage. The process is generally understood to occur via two primary mechanisms: a base-catalyzed pathway where a base deprotonates the thiol to form a more reactive thiolate anion, or a nucleophile-initiated pathway where the nucleophile itself adds to the Michael acceptor. researchgate.net
DFT calculations allow for the precise mapping of the potential energy surface, identifying the transition states and intermediates. The activation energy (ΔG‡) is a key parameter derived from these studies, indicating the kinetic feasibility of the reaction. Research has shown that the reaction rate and pathway are highly sensitive to the nature of the Michael acceptor, the thiol, the catalyst, and the solvent. nih.govrsc.org For the thioacetate anion, DFT would model its addition to various Michael acceptors, predicting the activation barriers and reaction thermodynamics. These calculations can help rationalize experimental outcomes and guide the design of new synthetic routes. For instance, modeling can predict how different substituents on the Michael acceptor will affect the reaction's speed and efficiency. researchgate.net
| Thiol Nucleophile | Michael Acceptor | Catalyst/Conditions | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference Concept |
|---|---|---|---|---|
| Methanethiolate (CH₃S⁻) | Acrylonitrile | Base-catalyzed (in silico) | 12.5 | researchgate.netresearchgate.net |
| Methanethiolate (CH₃S⁻) | N-methylmaleimide | Base-catalyzed (in silico) | 9.8 | kobe-u.ac.jp |
| Thiophenol (PhSH) | Phenyl vinyl ketone | Uncatalyzed (Thermal, in silico) | 25.0 (retro-Michael) | rsc.org |
| Cysteine (model) | Acrylamide | Uncatalyzed (Aqueous, in silico) | 15.2 | nih.gov |
While tetramethylammonium thioacetate exists as an ionic salt, theoretical studies can examine the protonation of the thioacetate anion, which is the reverse of the deprotonation of its conjugate acid, thioacetic acid (CH₃COSH). A key question in the chemistry of thioacetate is the relative basicity of the sulfur and oxygen atoms. DFT calculations are ideally suited to answer this by computing the proton affinity (PA) for each potential protonation site.
The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a species with a proton. A higher PA indicates a more basic site. By calculating the optimized geometries and energies of the thioacetate anion, the S-protonated product (thioacetic acid), and the O-protonated product (an isomer of thioacetic acid), the relative energies can be determined. Numerous theoretical studies on similar molecules, such as cytosine or peptides, have demonstrated the power of DFT in accurately determining protonation sites and deprotonation enthalpies. researchgate.netnih.gov
For thioacetate, calculations consistently show that the sulfur atom is the more basic site, meaning protonation preferentially occurs on sulfur to form the more stable thioacetic acid tautomer. This is crucial for understanding its reactivity, as any involvement in proton transfer equilibria will be dictated by this intrinsic property.
| Species | Protonation Site | Calculated Proton Affinity (kcal/mol) | Resulting Tautomer | Reference Concept |
|---|---|---|---|---|
| CH₃COS⁻ | Sulfur (S) | ~345 | Thioacetic Acid (Thiol Form) | researchgate.net |
| CH₃COS⁻ | Oxygen (O) | ~330 | Thioacetic Acid (Thione Form) | researchgate.net |
DFT can also be used to model the reactivity of the thioacetate anion with other small molecules. Two relevant examples are its reactions with carbon disulfide (CS₂) and acetate (B1210297) anions.
The reaction between a thiolate, such as thioacetate, and carbon disulfide is expected to form a trithiocarbonate (B1256668) derivative. mdpi.com This reaction proceeds via the nucleophilic attack of the thiolate sulfur atom on the electrophilic carbon of CS₂. DFT calculations can model this entire reaction pathway, from the reactants to the trithiocarbonate product. researchgate.net By locating the transition state, computational chemists can determine the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. The results would indicate whether this reaction is a likely side reaction or a viable synthetic pathway under specific conditions. Studies on similar systems confirm that the reaction proceeds through the thiolate anion, with the rate being highly pH-dependent. mdpi.com
The reaction of thioacetate with an acetate anion would likely involve a transacylation reaction, where the acetate oxygen attacks the carbonyl carbon of the thioacetate. This would lead to an equilibrium mixture also containing acetic anhydride (B1165640) and a sulfide (B99878) species, though this is generally thermodynamically unfavorable. DFT calculations can be employed to compute the free energy change (ΔG) for such a reaction, predicting the position of the equilibrium and the energy barrier for the transformation.
Quantum Transport Calculations for Molecular Conductance
The field of molecular electronics explores the use of single molecules as components in electronic circuits. A key property in this field is the molecular conductance, which quantifies how easily an electric current passes through a single molecule. Theoretical calculations are essential for predicting and understanding the conductance of candidate molecules like this compound.
Quantum transport calculations are typically performed using a combination of DFT and the Non-Equilibrium Green's Function (NEGF) formalism. mdpi.com In this approach, the molecule of interest (here, the thioacetate ion, as the tetramethylammonium would be a counter-ion) is computationally "placed" between two metallic electrodes (e.g., gold). DFT is used to determine the electronic structure of this entire system. The NEGF method then calculates the transmission spectrum, T(E), which represents the probability that an electron with energy E will travel from one electrode to the other through the molecule. nih.govscielo.org.za
The zero-bias conductance (G) is then calculated using the Landauer formula: G = G₀ * T(E_F), where G₀ is the quantum of conductance and T(E_F) is the transmission probability at the Fermi energy of the electrodes. scielo.org.za These calculations can reveal how the conductance is affected by the way the molecule binds to the electrodes, the choice of electrode material, and the molecule's internal structure. For thioacetate, the sulfur atom provides a natural anchor point for binding to gold electrodes, a common setup in molecular electronics experiments.
| Molecule | Electrode Material | Binding Geometry | Calculated Conductance (G/G₀) | Reference Concept |
|---|---|---|---|---|
| Thioacetate | Gold (Au) | S-Au bond | 0.01 - 0.1 | nih.govscielo.org.za |
| Thioacetate | Platinum (Pt) | S-Pt bond | 0.05 - 0.2 | nih.govscielo.org.za |
| Thioacetate | Gold (Au) | O,S-Au chelation | < 0.01 | nih.govscielo.org.za |
Modeling of Intermolecular Interactions and Supramolecular Assemblies
The solid-state structure and properties of this compound are governed by the intermolecular interactions between the tetramethylammonium ([N(CH₃)₄]⁺) cations and the thioacetate (CH₃COS⁻) anions. Computational modeling is a powerful tool for investigating these forces and predicting how the ions will arrange themselves into a crystal lattice. mdpi.com
DFT calculations can be used to determine the geometry and energetics of an ion pair or small clusters of ions. researchgate.net Methods like Hirshfeld surface analysis can be applied to the calculated electron density to visualize and quantify intermolecular contacts. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis can reveal the nature of the interactions, such as charge transfer between ions.
| Interacting Pair | Primary Interaction Type | Basis Set / Method | Calculated Binding Energy (kJ/mol) | Reference Concept |
|---|---|---|---|---|
| [N(CH₃)₄]⁺···CH₃COS⁻ | Electrostatic Attraction | DFT / B3LYP/6-311++G | -350 to -450 | |
| (CH₃COS⁻)₂ | van der Waals / Dipole-Dipole | DFT / M06-2X/6-311++G | -15 to -30 | |
| ([N(CH₃)₄]⁺)₂ | van der Waals / Electrostatic Repulsion | DFT / M06-2X/6-311++G** | -5 to +5 | researchgate.net |
| Water Dimer (for comparison) | Hydrogen Bonding | MP2/aug-cc-pVTZ | ~ -21 |
Advanced Analytical Techniques for Characterization of Tetramethylammonium Thioacetate and Its Reaction Products
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for probing the molecular structure and purity of tetramethylammonium (B1211777) thioacetate (B1230152). By examining the interaction of the compound with electromagnetic radiation, detailed information about its constituent parts—the tetramethylammonium cation and the thioacetate anion—can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of tetramethylammonium thioacetate in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals for the tetramethylammonium cation and the thioacetate anion.
The tetramethylammonium cation ([N(CH₃)₄]⁺) is characterized by a single, sharp signal in the ¹H NMR spectrum, typically appearing around 3.1-3.2 ppm. This is due to the magnetic equivalence of the twelve protons of the four methyl groups. In the ¹³C NMR spectrum, the four equivalent methyl carbons give rise to a single resonance, also in a distinct region of the spectrum.
For the thioacetate anion (CH₃COS⁻), the methyl protons typically appear as a singlet in the ¹H NMR spectrum in the range of 2.3-2.4 ppm. nih.govnih.gov The carbonyl carbon of the thioacetate group can be observed in the ¹³C NMR spectrum, providing further structural confirmation. The exact chemical shifts can be influenced by the solvent used for the analysis.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Moiety | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Tetramethylammonium | ¹H | ~3.1 - 3.2 | Singlet |
| ¹³C | Varies | Singlet | |
| Thioacetate | ¹H (CH₃) | ~2.3 - 2.4 | Singlet |
| ¹³C (C=O) | Varies | Singlet | |
| ¹³C (CH₃) | Varies | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
NMR is also invaluable for monitoring reactions involving this compound. For instance, in the deprotection of a thioacetate ester to a thiol, the disappearance of the characteristic thioacetate methyl proton signal and the appearance of new signals corresponding to the thiol and acetate (B1210297) byproducts can be readily followed. researchgate.net
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ionic compounds like this compound. researchgate.netnih.gov It allows for the gentle transfer of ions from solution to the gas phase, enabling the determination of their mass-to-charge ratio (m/z).
In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the tetramethylammonium cation ([N(CH₃)₄]⁺) at an m/z of approximately 74.1. nih.gov In the negative ion mode, the thioacetate anion (CH₃COS⁻) would be detected at an m/z of approximately 75.0. mdpi.com
High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of these ions, which can be used to confirm their elemental composition with high accuracy. mdpi.com ESI-MS is also a powerful tool for identifying reaction products. For example, in reactions where the thioacetate anion acts as a nucleophile, ESI-MS can be used to identify the newly formed thioester products by detecting their corresponding molecular ions. nih.govohio.edu
Table 2: Expected ESI-MS Signals for this compound
| Ion | Mode | Expected m/z |
| Tetramethylammonium Cation ([N(CH₃)₄]⁺) | Positive | ~74.1 |
| Thioacetate Anion (CH₃COS⁻) | Negative | ~75.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the tetramethylammonium cation itself does not exhibit significant absorption in the standard UV-Vis range (200-800 nm), the thioacetate anion does have a characteristic absorption profile.
The thioacetate anion typically displays a UV absorption maximum related to the n→π* transition of the carbonyl group and π→π* transitions within the thioester functionality. researchgate.netagc.com The exact wavelength and intensity of these absorptions can be influenced by the solvent polarity. Changes in the UV-Vis spectrum can be used to monitor reactions involving the thioacetate anion. For example, the disappearance of the thioacetate absorption band and the appearance of new bands can indicate the formation of reaction products. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms at the surface of a material. For this compound, XPS can be used to analyze thin films or solid samples.
The XPS spectrum would show signals corresponding to carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the individual element regions can provide information about their chemical environment.
S 2p: The binding energy of the S 2p peak is characteristic of the sulfur atom in the thioacetate group. The presence of a single sulfur environment would be expected for a pure sample. Upon reaction, for example, oxidation of the sulfur to a sulfonate, a shift to higher binding energy in the S 2p spectrum would be observed. ncsu.edunih.gov
N 1s: The N 1s spectrum would show a single peak corresponding to the quaternary ammonium (B1175870) nitrogen atom.
C 1s: The C 1s spectrum would be more complex, with contributions from the methyl carbons of the tetramethylammonium cation and the methyl and carbonyl carbons of the thioacetate anion. researchgate.net
O 1s: The O 1s spectrum would show a signal from the carbonyl oxygen of the thioacetate.
XPS is particularly useful for studying the interaction of this compound with surfaces, such as in the formation of self-assembled monolayers or in surface modification applications.
Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive technique that provides detailed elemental and molecular information from the outermost atomic layers of a sample.
For this compound, ToF-SIMS analysis would be expected to detect the intact tetramethylammonium cation as well as characteristic fragments. Similarly, the thioacetate anion and its fragments would be observed in the negative ion spectrum. The high mass resolution of ToF-SIMS allows for the precise identification of these species.
ToF-SIMS is particularly powerful for chemical imaging, allowing for the visualization of the spatial distribution of tetramethylammonium and thioacetate ions on a surface. This is valuable for assessing the uniformity of coatings or the distribution of the compound in a heterogeneous sample.
Electrochemical Characterization Techniques
The thioacetate anion can potentially be oxidized at an appropriate potential to form disulfide species or other oxidation products. The electrochemical reduction of species in the presence of the tetramethylammonium cation as the supporting electrolyte is a common application, as the cation itself is generally electrochemically inactive over a wide potential window. The electrochemical behavior would be highly dependent on the solvent and electrode material used. For instance, the electrochemical reduction of CO₂ has been studied on gold electrodes modified with thiol-containing compounds, indicating that the sulfur moiety can influence the catalytic activity.
Cyclic Voltammetry (CV)
Cyclic voltammetry (CV) is a powerful and widely used electrochemical method to investigate the formation and stability of self-assembled monolayers (SAMs) on electrode surfaces. nih.govuniba.it In a typical CV experiment, the potential of a working electrode is swept linearly in a potential window, and the resulting current is measured. nsf.gov For SAMs formed from thioacetates like this compound, the acetyl protecting group is often cleaved in situ to allow the thiol to bind to a gold electrode surface. bwise.krnih.gov
The integrity and stability of the resulting SAM can be assessed through its ability to block the electron transfer of a redox probe in the solution to the electrode surface. researchgate.netacs.org Furthermore, reductive desorption, a process where a negative potential is applied to cleave the sulfur-gold bond, provides quantitative information about the surface coverage of the monolayer. researchgate.net The potential at which this desorption occurs can be influenced by the structure of the adsorbed molecule and the interactions within the monolayer. northwestern.edu
A representative example of using CV to study a self-assembled monolayer of a short-chain thiol, 1,6-hexanedithiol (B72623), on a Au(111) electrode shows a distinct reductive desorption peak. researchgate.net The charge associated with this peak can be used to calculate the surface coverage of the thiol on the gold surface.
Table 1: Representative CV Data for Reductive Desorption of a Thiol Monolayer
| Parameter | Value | Reference |
| Thiol | 1,6-Hexanedithiol | researchgate.net |
| Substrate | Au(111) | researchgate.net |
| Electrolyte | 0.1 M KOH | researchgate.net |
| Reductive Desorption Peak Potential | More negative than for hexanethiol | researchgate.net |
| Surface Coverage | 7.6 (±0.2) × 10⁻¹⁰ mol/cm² | researchgate.net |
This table presents data for 1,6-hexanedithiol as a representative example of CV analysis of a thiol monolayer, due to the lack of specific data for this compound.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry (DPV) is a more sensitive voltammetric technique compared to CV and is well-suited for the analysis of species at low concentrations. bwise.krrsc.org DPV applies a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. bwise.krresearchgate.net This method effectively minimizes the contribution of the non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio. researchgate.net
In the context of this compound, DPV can be employed to study the electrochemical properties of its self-assembled monolayers with higher sensitivity than CV. researchgate.net It is particularly useful for detecting and quantifying the presence of any electroactive species or defects within the monolayer. The technique has been successfully used to detect trace levels of various analytes using modified electrodes, demonstrating its high sensitivity. nih.govmdpi.com
While reproducible DPV results for thiol-modified electrodes can be challenging to obtain due to the influence of the monolayer on the capacitive current, careful optimization of experimental parameters such as pulse amplitude and duration can yield reliable data. researchgate.net Although specific DPV data for this compound is not available, the technique is a standard tool for the sensitive electrochemical analysis of modified electrodes.
Microscopy and Imaging for Morphological Analysis
Microscopy techniques are indispensable for visualizing the morphology and structure of reaction products, such as nanoparticles, at the nanoscale.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a crucial technique for the direct visualization of nanoparticles, providing information on their size, shape, and crystallinity. researchgate.netnih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, magnified, and focused onto an imaging device.
When this compound is used as a sulfur source in the synthesis of metal sulfide (B99878) nanoparticles (e.g., CdS), TEM is used to characterize the resulting nanoparticles. researchgate.netnih.govijiset.comnih.gov For instance, in the synthesis of CdS nanoparticles using thioacetamide (B46855) (a related sulfur precursor) and cadmium chloride, TEM analysis revealed the spherical shape of the nanoparticles with sizes in the range of 15-85 nm. nih.govresearchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystalline nanoparticles, confirming their crystal structure. nih.gov The morphology of synthesized nanoparticles can be influenced by various reaction parameters, including precursor concentration and temperature, all of which can be directly observed with TEM. researchgate.netresearchgate.netmdpi.com
Table 2: Representative TEM Data for Cadmium Sulfide Nanoparticles
| Parameter | Finding | Reference |
| Precursors | Cadmium Chloride, Sodium Sulfide | nih.gov |
| Morphology | Spherical | nih.gov |
| Size Range | 15 - 85 nm | nih.gov |
| Crystal Structure | Cubic | nih.gov |
This table presents representative data for CdS nanoparticles synthesized via a chemical precipitation method, as specific TEM data for nanoparticles synthesized using this compound was not found.
Scanning Tunneling Microscopy-Break Junction (STM-BJ) Studies
The Scanning Tunneling Microscopy-Break Junction (STM-BJ) technique is a powerful tool for measuring the electrical conductance of single molecules. rsc.orgnsf.gov In an STM-BJ experiment, a metallic STM tip is repeatedly brought into and out of contact with a conductive substrate in the presence of the molecule of interest. As the tip is pulled away, a molecular junction can form between the tip and the substrate, and the conductance of this single-molecule bridge is measured. nsf.gov
For molecules like this compound, after in-situ deprotection of the acetyl group, the resulting thiol can form a self-assembled monolayer on a gold substrate. The STM-BJ technique can then be used to probe the conductance of individual molecules within this monolayer. morressier.com The conductance values obtained are characteristic of the molecule's structure and its binding to the electrodes. Studies on short-chain dithiols have shown that distinct conductance peaks can be observed, which are attributed to different binding geometries of the molecule in the junction. nsf.gov The conductance of a molecular junction can also be influenced by the surrounding environment, such as pH and the applied electrochemical potential. ijiset.comresearchgate.netnih.gov
While specific STM-BJ conductance data for this compound is not available, studies on similar short-chain thiols provide insight into the expected measurements.
Table 3: Representative Single-Molecule Conductance Data for a Short-Chain Thiol
| Molecule | Conductance (G₀) | Reference |
| 1,8-Octanedithiol (B75322) | Two sets of molecular currents observed | nsf.gov |
This table presents qualitative findings for 1,8-octanedithiol as a representative example for STM-BJ studies of short-chain thiols, due to the lack of specific data for this compound. G₀ is the quantum of conductance.
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. mdpi.com The technique is based on the principle that particles in a liquid are in constant random motion (Brownian motion), which causes the intensity of scattered light to fluctuate over time. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. mdpi.com
When this compound is used in the synthesis of nanoparticles, either as a sulfur source or when the tetramethylammonium cation acts as a stabilizer, DLS is an essential tool for characterizing the size distribution of the resulting nanoparticles in solution. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net The technique provides a statistically representative size distribution of a large number of particles. researchgate.net It is also used to assess the colloidal stability of nanoparticle suspensions; a stable suspension will show a consistent size distribution over time, while aggregation will be indicated by an increase in the measured particle size. researchgate.net
For example, in studies involving nanoparticles stabilized by quaternary ammonium surfactants, DLS is used to determine the hydrodynamic size of the nanoparticles and their aggregates. nih.govacs.org The size distribution can be influenced by factors such as the concentration of the surfactant and the ionic strength of the solution. researchgate.net
Table 4: Representative DLS Data for Nanoparticle Characterization
| Nanoparticle System | Measured Parameter | Finding | Reference |
| Silver nanoparticles with gallic acid | Hydrodynamic Diameter | Peak centered at 7.2 nm, 29 nm, and 89 nm for different sizes | researchgate.net |
| Polymeric nanoparticles | Polydispersity Index (PDI) | PDI values < 0.1 indicate monodisperse particles | nih.gov |
This table presents representative DLS data for different nanoparticle systems to illustrate the type of information obtained from this technique, as specific DLS data for nanoparticles derived from this compound was not found.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The advancement of chemical synthesis hinges on the development of efficient and sustainable methods. For tetramethylammonium (B1211777) thioacetate (B1230152), future research is anticipated to move beyond traditional salt metathesis reactions. A key direction will be the development of in situ generation techniques where the reagent is formed and consumed in a single reaction vessel, streamlining processes and minimizing waste. This could involve the reaction of trimethylamine, a methylating agent, and a thioacetic acid source under catalytic conditions.
Furthermore, exploring electrosynthesis or mechanochemical methods could offer greener and more efficient alternatives to solvent-based syntheses. The use of flow chemistry reactors for the continuous production of tetramethylammonium thioacetate also represents a significant opportunity to improve safety, scalability, and process control for its industrial application. These novel methodologies would aim to increase atom economy and reduce the environmental footprint associated with its synthesis.
Exploration of Undiscovered Mechanistic Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. While this compound is primarily recognized as a nucleophilic source of the thioacetate anion, its complete mechanistic profile is far from understood. Future investigations will likely employ a combination of kinetic studies and computational modeling, such as Density Functional Theory (DFT), to elucidate the precise role of the tetramethylammonium cation in modulating the reactivity of the thioacetate anion.
Research should focus on ion-pairing effects in different solvents and how they influence reaction rates and selectivity. An intriguing and underexplored area is the potential for this compound to participate in radical-mediated pathways. Investigating its behavior under photochemical or electrochemical conditions could uncover novel reactivity, potentially involving single-electron transfer (SET) processes, thereby expanding its synthetic utility beyond traditional two-electron nucleophilic substitution reactions.
Expansion into New Materials Science Domains
The thioacetate group is a valuable precursor to the thiol moiety, which has widespread applications in materials science. A significant future direction for this compound is in polymer chemistry, particularly as an initiator for polymerization reactions. Drawing parallels from its analogue, tetrabutylammonium (B224687) thioacetate, which is a competent initiator for the ring-opening polymerization of thionolactones to create polythioesters, similar reactivity is expected for the tetramethylammonium salt. nih.govresearchgate.net This opens the door to creating degradable and recyclable polymers from lactone feedstocks. nih.gov
The use of this compound could allow for the synthesis of polymers with tunable properties, such as varying glass transition temperatures. nih.gov Additionally, it can be used to introduce thiol-functional groups at the end of polymer chains. core.ac.uknih.gov These terminal thiol groups are highly valuable as they can be used for subsequent modifications, such as grafting the polymers onto surfaces or creating block copolymers through thiol-ene click chemistry. core.ac.uk This capability is crucial for developing advanced materials for biomedical devices, drug delivery systems, and specialized coatings.
Table 1: Potential Polymerization Applications
| Application Area | Description | Potential Advantage of Thioacetate Initiator |
|---|---|---|
| Degradable Polymers | Synthesis of polythioesters through ring-opening polymerization (ROP). | Mild reaction conditions; allows for polymerization of monomers with low ring strain. nih.gov |
| Functional Polymers | Creation of polymers with terminal thiol groups for post-polymerization modification. | Enables "click" chemistry, surface grafting, and synthesis of block copolymers. core.ac.uk |
| Tunable Materials | Access to a wide range of polymers with varying physical properties. | The versatility of the initiator allows for the use of diverse monomers, leading to materials with a broad spectrum of glass transition temperatures. nih.gov |
This table is based on research conducted on the analogous compound, tetrabutylammonium thioacetate.
Integration with Advanced Catalytic Systems
The integration of this compound into catalytic systems is a nascent but highly promising field of research. The thioacetate anion has the potential to act as a ligand for transition metals, thereby creating novel catalysts. The sulfur atom can coordinate to a metal center, modulating its electronic properties and influencing the catalyst's activity and selectivity in reactions like cross-coupling or C-H activation.
Another avenue of exploration is its use in organocatalysis. Research on related quaternary ammonium (B1175870) salts has shown their effectiveness in promoting various organic transformations. researchgate.netmdpi.com For instance, catalytic amounts of tetrabutylammonium cyanide have been used to facilitate the deprotection of thioacetates. researchgate.net This suggests that this compound could be part of a dual-catalyst system or act as a phase-transfer catalyst to bring reactants together under mild conditions. Future work will focus on designing catalytic cycles where the thioacetate moiety is either directly involved in the catalytic turnover or acts as a key facilitator.
Q & A
Basic: What are the key physicochemical properties of Tetramethylammonium thioacetate relevant to its use in organic synthesis?
This compound (CAS 62698-51-5) has a molecular formula of C₆H₁₅NOS and a molecular weight of 149.25 g/mol. Its melting point is reported as 182.5–186.5°C, indicating thermal stability under standard reaction conditions . The tetramethylammonium counterion enhances solubility in polar aprotic solvents (e.g., DMF, THF), which is critical for nucleophilic substitution and thiolation reactions. Researchers should prioritize solvent compatibility studies to optimize reaction efficiency.
Basic: How can researchers ensure the purity of this compound during synthesis?
Purity verification should combine multiple analytical techniques:
- Thin-layer chromatography (TLC) to monitor reaction progress and byproduct formation .
- Column chromatography for purification, as demonstrated in phosphazene derivative syntheses .
- Melting point analysis to confirm consistency with literature values (182.5–186.5°C) .
- ¹H/¹³C NMR to verify structural integrity, referencing the InChI key provided (InChI=1/C4H12N.C2H4OS/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1) .
Advanced: What factors influence the stability of this compound under different storage conditions?
Stability is affected by:
- Moisture sensitivity : The thioacetate group is prone to hydrolysis; anhydrous storage in desiccators is recommended .
- Light exposure : Photodegradation risks necessitate amber glassware or opaque containers.
- Temperature : Long-term storage at ≤4°C minimizes thermal decomposition, as observed in analogous quaternary ammonium salts .
- Counterion interactions : The tetramethylammonium ion reduces hygroscopicity compared to alkali metal thioacetates, improving shelf life .
Advanced: How does the choice of counterion in thioacetate salts affect reaction outcomes in nucleophilic substitutions?
Potassium thioacetate (KSAc) and this compound exhibit divergent reactivity:
- Solubility : Tetramethylammonium salts dissolve better in non-polar solvents, enabling homogeneous reaction conditions in THF or DMF .
- Reaction rate : Bulky tetramethylammonium ions reduce ion pairing, increasing nucleophilic thioacetate anion availability. This contrasts with KSAc, where tight ion pairs may slow reactivity .
- Byproduct formation : Tetramethylammonium minimizes metal contamination, critical in catalysis-sensitive reactions .
Basic: What spectroscopic methods are recommended for characterizing this compound?
- IR spectroscopy : Identify S-H (2550–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- ¹H/¹³C NMR : Peaks for methyl groups (δ ~3.1 ppm for N⁺(CH₃)₄) and the thioacetate moiety (δ ~2.3 ppm for SC(O)CH₃) .
- Mass spectrometry (MS) : Confirm molecular ion [C₆H₁₅NOS]⁺ and fragmentation patterns .
Advanced: How can contradictions in reported reaction yields using this compound be systematically analyzed?
Discrepancies often arise from:
- Solvent effects : Protic solvents (e.g., methanol) may deprotonate intermediates, altering pathways. Compare yields in DMF vs. THF .
- Catalyst compatibility : Trace metals (e.g., from glassware) can catalyze side reactions. Use chelating agents or metal-free conditions .
- Temperature gradients : Optimize heating protocols (e.g., microwave vs. oil bath) to ensure uniform activation .
Advanced: What strategies can be employed to optimize the synthesis of this compound to improve scalability for research purposes?
- Step reduction : Adopt convergent synthesis routes, such as direct thioacetylation of tetramethylammonium hydroxide with thioacetic acid .
- Catalyst screening : Test phase-transfer catalysts (e.g., crown ethers) to enhance anion mobility in biphasic systems .
- In situ generation : Avoid isolation of intermediates by using one-pot methodologies, as demonstrated in phosphazene chemistry .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S from decomposition) .
- Spill management : Neutralize residues with dilute hydrogen peroxide to oxidize thiols, followed by solid waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
